1,3-Diacetoxytetramethyldisiloxane

Description

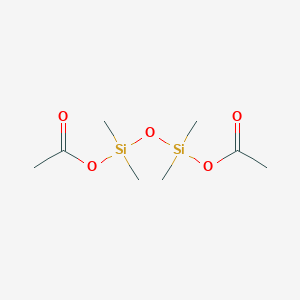

Structure

3D Structure

Properties

IUPAC Name |

[[acetyloxy(dimethyl)silyl]oxy-dimethylsilyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O5Si2/c1-7(9)11-14(3,4)13-15(5,6)12-8(2)10/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUKGHXYLSFHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O[Si](C)(C)O[Si](C)(C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O5Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374134 | |

| Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5314-58-9 | |

| Record name | 1,3-DIACETOXYTETRAMETHYLDISILOXANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1,3 Diacetoxytetramethyldisiloxane

Established Synthetic Pathways and Precursor Chemistry

The preparation of 1,3-diacetoxytetramethyldisiloxane can be achieved through several synthetic routes, each with its own set of precursors and reaction conditions. These pathways include reactions starting from silanes with various functional groups, such as alkoxy, chloro, or hydrido moieties.

Synthesis from Dimethyldichlorosilane and Acetic Anhydride (B1165640)

One of the primary methods for synthesizing 1,3-diacetoxytetramethyldisiloxane involves the reaction of dimethyldichlorosilane with an acetylating agent like acetic anhydride or sodium acetate (B1210297). The reaction with acetic anhydride is a notable pathway.

The reaction proceeds by the substitution of the chloro groups on the silicon atom with acetoxy groups. The initial reaction likely forms diacetoxydimethylsilane (B1584538). Subsequent hydrolysis of this intermediate, either intentionally or from trace moisture, leads to the formation of the desired 1,3-diacetoxytetramethyldisiloxane. The stoichiometry of the reactants and the reaction conditions, such as temperature and the presence of a catalyst, are crucial in directing the reaction towards the formation of the disiloxane (B77578).

| Precursor | Reagent | Key Intermediate | Product |

| Dimethyldichlorosilane | Acetic Anhydride | Diacetoxydimethylsilane | 1,3-Diacetoxytetramethyldisiloxane |

Hydrosilylation-Based Approaches to Disiloxane Derivatives

Hydrosilylation offers a versatile and atom-economical method for the synthesis of functionalized disiloxanes. This approach typically involves the addition of a hydridosiloxane, such as 1,1,3,3-tetramethyldisiloxane (B107390), across a double or triple bond of a molecule containing an acetoxy group, although direct hydrosilylation with acetic acid is less common. More frequently, a precursor containing a reactive unsaturated bond is functionalized and then converted to the acetate.

However, the functionalization of 1,1,3,3-tetramethyldisiloxane through hydrosilylation with other unsaturated compounds is a well-established method for creating a variety of disiloxane derivatives. researchgate.netnih.govrsc.orgresearchgate.net This highlights the utility of hydrosilylation in silicone chemistry, even if not the primary route to the title compound. For instance, the hydrosilylation of alkynes with 1,1,3,3-tetramethyldisiloxane using a Karstedt's catalyst can yield monofunctionalized disiloxanes. nih.gov

| Hydrosilane | Unsaturated Substrate | Catalyst | Product Type |

| 1,1,3,3-tetramethyldisiloxane | Alkynes/Alkenes | Karstedt's catalyst | Functionalized Disiloxanes |

Transesterification and Other Esterification Routes

Transesterification represents another potential pathway to 1,3-diacetoxytetramethyldisiloxane. This would involve the reaction of a different siloxane ester with acetic acid or an acetate source. For example, a disiloxane with alkoxy groups could potentially undergo transesterification with acetic anhydride or acetic acid to yield the desired diacetoxy product.

Another esterification route involves the direct reaction of a silanol-terminated disiloxane, 1,3-dihydroxytetramethyldisiloxane, with an acetylating agent. This reaction is a straightforward esterification where the hydroxyl groups are converted to acetoxy groups.

Mechanistic Investigations of Synthesis Reactions

The mechanism of formation of 1,3-diacetoxytetramethyldisiloxane from dimethyldichlorosilane and acetic anhydride likely proceeds through a series of nucleophilic substitution and hydrolysis steps. Initially, the carbonyl oxygen of acetic anhydride attacks the silicon atom of dimethyldichlorosilane, leading to the displacement of a chloride ion and the formation of an acetylchlorodimethylsilane intermediate. A second substitution reaction with another molecule of acetic anhydride would yield diacetoxydimethylsilane.

The crucial step for the formation of the disiloxane is the hydrolysis of diacetoxydimethylsilane. Trace amounts of water present in the reaction mixture can hydrolyze one of the acetoxy groups to form a silanol (B1196071) intermediate, acetoxydimethylsilanol. This silanol can then react with another molecule of diacetoxydimethylsilane in a condensation reaction, eliminating a molecule of acetic acid and forming the Si-O-Si linkage of 1,3-diacetoxytetramethyldisiloxane.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

The optimization of reaction conditions is critical to maximize the yield and selectivity of 1,3-diacetoxytetramethyldisiloxane. Key parameters that can be controlled include the reaction temperature, the molar ratio of reactants, the choice of solvent, and the use of catalysts.

For the synthesis from dimethyldichlorosilane and acetic anhydride, controlling the amount of water is essential. While some water is necessary for the hydrolysis step that forms the disiloxane, an excess can lead to the formation of undesirable polysiloxanes. The reaction temperature also plays a significant role; higher temperatures can accelerate the reaction but may also promote side reactions.

In hydrosilylation-based approaches, the choice of catalyst is paramount for achieving high selectivity. Different catalysts can favor the formation of specific isomers or prevent the formation of byproducts. The reaction temperature and the concentration of the catalyst and reactants must be carefully controlled to optimize the yield of the desired functionalized disiloxane.

Derivatization and Chemical Transformations

Synthesis of Novel Organosilicon Compounds Utilizing 1,3-Diacetoxytetramethyldisiloxane

The reactivity of the silicon-acetoxy bond in 1,3-Diacetoxytetramethyldisiloxane makes it an excellent precursor for the synthesis of a diverse range of novel organosilicon compounds. The acetoxy groups can readily undergo nucleophilic substitution reactions with various functional groups, leading to the formation of new silicon-oxygen, silicon-nitrogen, and silicon-carbon bonds.

One of the most common transformations involves the reaction with alcohols or diols. This alcoholysis reaction, often carried out in the presence of a catalyst, results in the formation of new alkoxysilanes or siloxane-diol copolymers, with acetic acid as a byproduct. The reaction with diols is a fundamental step in the synthesis of polysiloxane-based polymers.

Furthermore, 1,3-Diacetoxytetramethyldisiloxane can react with amines to form silylamines, and with organometallic reagents like Grignard reagents to create new silicon-carbon bonds, thereby expanding the library of accessible organosilicon structures. These reactions are crucial for introducing specific functionalities into the siloxane backbone, tailoring the properties of the resulting compounds for various applications.

Table 1: Synthesis of Novel Organosilicon Compounds from 1,3-Diacetoxytetramethyldisiloxane

| Reactant | Product Type | Reaction Conditions | Reference |

| Alcohols (e.g., Ethanol, Propanol) | Dialkoxytetramethyldisiloxane | Mild heating, optional catalyst | General Knowledge |

| Diols (e.g., Ethylene Glycol, Bisphenol A) | Polysiloxane-polyol Copolymers | Polycondensation, catalyst (e.g., organotin) | General Knowledge |

| Amines (e.g., Diethylamine) | Bis(amino)tetramethyldisiloxane | Anhydrous conditions | General Knowledge |

| Grignard Reagents (e.g., Phenylmagnesium Bromide) | 1,3-Di-organo-tetramethyldisiloxane | Anhydrous ether solvent | General Knowledge |

Formation of Siloxane Copolymers and Hybrid Materials

1,3-Diacetoxytetramethyldisiloxane is a key monomer in the synthesis of various siloxane-containing copolymers and hybrid materials due to its difunctional nature. The two acetoxy groups allow it to act as a crosslinking agent or a chain extender in polymerization reactions.

In the realm of copolymers, it is particularly significant in the preparation of siloxane-urethane and siloxane-polycarbonate copolymers. By reacting with diols and diisocyanates, it can be incorporated into polyurethane chains, imparting the desirable properties of silicones, such as low-temperature flexibility, thermal stability, and biocompatibility, to the final material. researchgate.netdtic.mil Similarly, it can participate in polycondensation reactions with diols and phosgene (B1210022) derivatives to form siloxane-polycarbonate copolymers.

The sol-gel process provides another important route for creating hybrid organic-inorganic materials using 1,3-Diacetoxytetramethyldisiloxane. nih.govmdpi.comdoi.org Through hydrolysis and condensation reactions, the acetoxy groups are replaced by hydroxyl groups, which then polymerize to form a silica-based network. If this process is carried out in the presence of an organic polymer, a hybrid material with interpenetrating networks of the organic and inorganic components can be obtained. nih.govmdpi.comdoi.org These materials often exhibit a unique combination of properties derived from both their organic and inorganic constituents.

Table 2: Examples of Siloxane Copolymers and Hybrid Materials from 1,3-Diacetoxytetramethyldisiloxane

| Polymer/Material Type | Co-reactants/Method | Key Properties of Resulting Material |

| Siloxane-Urethane Copolymers | Diols, Diisocyanates | Enhanced flexibility, thermal stability, biocompatibility |

| Siloxane-Polycarbonate Copolymers | Diols, Phosgene derivatives | Improved impact resistance, optical clarity |

| Organic-Inorganic Hybrid Materials | Sol-Gel Process with organic polymers | Combination of mechanical strength and flexibility |

Catalytic Roles of 1,3-Diacetoxytetramethyldisiloxane or its Derivatives in Organic Synthesis

While 1,3-Diacetoxytetramethyldisiloxane itself is not typically a direct catalyst, its derivatives can play significant roles in catalysis. The modification of the acetoxy groups can lead to the synthesis of organosilicon compounds with catalytically active moieties.

A significant area of application is in transesterification reactions. Organotin compounds, which can be synthesized from the reaction of tin halides with silyl (B83357) acetates (derivable from 1,3-diacetoxytetramethyldisiloxane), are well-known catalysts for transesterification. These catalysts are employed in various industrial processes, including the production of polyesters and biodiesel.

Furthermore, the siloxane backbone can be functionalized with ligands that can coordinate with metal centers to form catalytically active complexes. For instance, the introduction of phosphine (B1218219) or amine groups onto the siloxane can create ligands for transition metal catalysts used in a variety of organic transformations, such as cross-coupling reactions and hydrogenations. The flexible and thermally stable siloxane backbone can provide unique steric and electronic properties to the catalytic center, influencing its activity and selectivity. While direct catalytic use of 1,3-diacetoxytetramethyldisiloxane is not widely reported, its role as a precursor to catalytically active species highlights its indirect importance in catalysis.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 1,3-diacetoxytetramethyldisiloxane and for tracking its transformations in mechanistic studies. rsc.org By analyzing the spectra of various nuclei, primarily ¹H, ¹³C, and ²⁹Si, a detailed picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms. For 1,3-diacetoxytetramethyldisiloxane, two distinct signals are expected:

A sharp singlet for the methyl protons directly attached to the silicon atoms (Si-CH₃). These protons are highly shielded and typically appear far upfield, around δ 0.2 ppm.

A singlet for the methyl protons of the acetate (B1210297) groups (O-C(O)-CH₃). These are less shielded and appear further downfield, typically in the range of δ 2.0-2.1 ppm. rsc.org

The integration of these peaks should correspond to a 12:6 (or 2:1) ratio, confirming the presence of the four Si-methyl groups and two acetate methyl groups.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this molecule, three distinct carbon signals are anticipated:

The methyl carbons attached to silicon (Si-C H₃) would appear at a very high field (low ppm value), typically around δ 1.0 ppm. rsc.org

The methyl carbons of the acetate groups (O-C(O)-C H₃) are expected in the region of δ 21.0 ppm. openstax.orgsigmaaldrich.com

The carbonyl carbons of the acetate groups (O-C (O)-CH₃) are significantly deshielded and would be found far downfield, in the range of δ 170-171 ppm. openstax.org

²⁹Si NMR Spectroscopy: Silicon-29 NMR is particularly valuable for studying siloxane compounds. dtic.milnih.gov For 1,3-diacetoxytetramethyldisiloxane, a single resonance is expected in the ²⁹Si NMR spectrum, characteristic of a "D" type silicon atom (a silicon atom bonded to two other silicon atoms via oxygen bridges in a polymer chain, or in this case, the two oxygen-bridged silicon atoms in the disiloxane). The chemical shift for such silicon atoms in related structures is typically observed in the range of δ -20 to -22 ppm. researchgate.net

In mechanistic studies, NMR can be used in situ to monitor the disappearance of reactant signals and the appearance of new signals corresponding to intermediates and products, providing kinetic and structural information about the reaction pathway. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for 1,3-Diacetoxytetramethyldisiloxane

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Si-CH ₃ | ~ 0.2 |

| O-C(O)-CH ₃ | ~ 2.0 | |

| ¹³C | Si-C H₃ | ~ 1.0 |

| O-C(O)-C H₃ | ~ 21.0 | |

| O-C (O)-CH₃ | ~ 170.0 | |

| ²⁹Si | O-Si (CH₃)₂-O | ~ -21.0 |

Infrared and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The FTIR spectrum of 1,3-diacetoxytetramethyldisiloxane is expected to show several strong absorption bands that are diagnostic for its structure. Key expected vibrational modes include:

Si-O-Si Asymmetric Stretch: A very strong and broad absorption band typically found in the region of 1000-1100 cm⁻¹. This is the most characteristic feature of a disiloxane (B77578) backbone.

C=O Carbonyl Stretch: A strong, sharp band around 1725-1740 cm⁻¹, characteristic of the ester functional group in the acetate moieties.

Si-CH₃ Bending: A distinct band around 1260 cm⁻¹ corresponds to the symmetric bending (umbrella) mode of the methyl groups attached to silicon.

C-H Stretching: Bands in the 2900-3000 cm⁻¹ region corresponding to the symmetric and asymmetric stretching of the C-H bonds in the methyl groups.

Si-C Stretch: Vibrations for the Si-C bond are typically found in the 750-850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR, particularly for non-polar bonds. coherent.com While Si-O-Si and C=O stretches are visible in Raman, the Si-C and C-H symmetric stretching modes often give strong Raman signals. researchgate.net The symmetric Si-O-Si stretch, which is often weak in the IR spectrum, may be more prominent in the Raman spectrum. Analysis of the low-frequency region (100-600 cm⁻¹) can provide information about the heavier atom skeletal vibrations and torsional modes. nih.gov

Table 2: Characteristic Vibrational Frequencies for 1,3-Diacetoxytetramethyldisiloxane

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Si-O-Si | Asymmetric Stretch | 1000-1100 (Strong, Broad) | 1000-1100 (Weak) |

| Si-O-Si | Symmetric Stretch | ~500 (Weak) | ~500 (Strong) |

| C=O | Stretch | 1725-1740 (Strong) | 1725-1740 (Medium) |

| Si-CH₃ | Symmetric Bend | ~1260 (Strong) | ~1260 (Weak) |

| C-H | Stretch | 2900-3000 (Medium) | 2900-3000 (Strong) |

| Si-C | Stretch | 750-850 (Medium) | 750-850 (Strong) |

Mass Spectrometry for Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of 1,3-diacetoxytetramethyldisiloxane and for elucidating its fragmentation patterns, which can aid in structural confirmation. chemguide.co.ukslideshare.net When coupled with a separation technique like Gas Chromatography (GC-MS), it is invaluable for identifying intermediates and byproducts in a reaction mixture. nih.gov

Upon ionization in the mass spectrometer, the molecular ion (M⁺) of 1,3-diacetoxytetramethyldisiloxane would be formed. This molecular ion is often unstable and undergoes fragmentation. chemguide.co.uk Predicted fragmentation pathways include:

Loss of a methyl group (-15 amu): Cleavage of a Si-CH₃ bond to form a stable [M-15]⁺ ion, which is very common for silicon-containing compounds.

Loss of an acetoxy group (-59 amu): Cleavage of the Si-O bond to release an acetoxy radical, resulting in an [M-59]⁺ fragment.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the methyl group of the acetate functionality. youtube.com

By analyzing the masses of these fragments, the structure of the parent molecule can be pieced together. In mechanistic studies, ESI-MS (Electrospray Ionization Mass Spectrometry) can be used to gently ionize and detect charged or polar intermediates directly from the reaction solution, providing crucial insights into the reaction mechanism. nih.gov

X-ray Crystallography of Crystalline Derivatives

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystal lattice. 1,3-Diacetoxytetramethyldisiloxane is a liquid at room temperature, precluding direct analysis by single-crystal X-ray diffraction.

However, it is a common strategy to synthesize solid derivatives of a liquid compound to facilitate crystallographic analysis. For 1,3-diacetoxytetramethyldisiloxane, this could involve reacting it to form a stable, crystalline solid. The resulting crystal structure would confirm the core tetramethyldisiloxane framework and the connectivity of the substituent groups. As of now, a search of the crystallographic literature has not revealed any publicly available crystal structures for derivatives of 1,3-diacetoxytetramethyldisiloxane.

Chromatographic Techniques for Purity Assessment and Component Separation

Chromatographic methods are essential for determining the purity of 1,3-diacetoxytetramethyldisiloxane and for separating it from starting materials, solvents, and byproducts.

Gas Chromatography (GC): Due to its volatility, GC is the premier technique for analyzing 1,3-diacetoxytetramethyldisiloxane. When coupled with a Flame Ionization Detector (FID), GC can provide quantitative information on the purity of a sample. The choice of the stationary phase is critical; low-to-mid polarity columns, such as those with a 5% phenyl-methylpolysiloxane phase (e.g., Rxi-5Sil MS), are commonly used for siloxane analysis. shimadzu.com

A typical GC analysis would involve dissolving the sample in a volatile solvent and injecting it into the instrument. The retention time of the compound is a characteristic property under specific conditions (temperature program, carrier gas flow rate, column type). Impurities would appear as separate peaks with different retention times.

GC-MS: Coupling GC with a Mass Spectrometer (GC-MS) combines separation with identification. acs.org As components elute from the GC column, they are introduced into the mass spectrometer, providing a mass spectrum for each peak. This allows for the confident identification of not only the main compound but also any minor impurities or reaction byproducts. However, analysts must be cautious of "ghost peaks" from siloxane contamination originating from column bleed or septa. restek.comchromatographyonline.com

Table 3: Summary of Analytical Techniques and Their Applications

| Technique | Information Obtained | Application for 1,3-Diacetoxytetramethyldisiloxane |

|---|---|---|

| ¹H, ¹³C, ²⁹Si NMR | Molecular structure, connectivity, electronic environment | Structural confirmation, mechanistic studies, kinetic analysis |

| IR & Raman Spectroscopy | Presence of functional groups, vibrational modes | Identification of Si-O-Si, C=O, Si-CH₃ groups |

| Mass Spectrometry | Molecular weight, fragmentation patterns | Structural verification, identification of reaction intermediates |

| X-ray Crystallography | Absolute 3D molecular structure | Not directly applicable (liquid), requires crystalline derivative |

| Gas Chromatography (GC) | Purity, component separation, quantification | Purity assessment, separation from reaction mixtures |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations have been instrumental in elucidating the unique electronic structure and bonding characteristics of the siloxane linkage, which are central to the properties of 1,3-diacetoxytetramethyldisiloxane.

The Si-O bond in siloxanes is not a simple single bond; it possesses a partial double bond character. mdpi.com This arises from the interaction between the lone pair electrons on the oxygen atom and the vacant d-orbitals of the silicon atom, a phenomenon sometimes referred to as pπ-dπ bonding or hyperconjugation. mdpi.comacs.org This interaction leads to a shortening of the Si-O bond length compared to what would be expected for a single bond. mdpi.com For instance, the typical Si-O bond length in siloxanes is approximately 1.64 Å, which is shorter than the sum of the covalent radii of silicon and oxygen. mdpi.com

The Si-O-Si bond angle in siloxanes is notably flexible and can vary over a wide range, from 105° in some cyclic structures to as high as 180° in certain silicates. mdpi.com For linear siloxanes, this angle is typically in the range of 145-160°. mdpi.com The energy barrier to bending this angle is very low, contributing to the high flexibility of siloxane chains. mdpi.comvot.pl

Theoretical studies, including hybrid density functional and natural bond orbital (NBO) methods, have shown that the oxygen atom in the Si-O-Si linkage is significantly anionic. acs.org However, despite this high negative charge, the oxygen atom exhibits paradoxically low basicity. acs.org This is attributed to the delocalization of the oxygen's lone pair electrons into the Si-C antibonding orbitals of the methyl groups. acs.org The presence of electronegative acetoxy groups in 1,3-diacetoxytetramethyldisiloxane would likely influence the electron density distribution and basicity of the siloxane oxygen.

Table 1: Representative Theoretical Data for Siloxane Bonds

| Parameter | Typical Value | Reference |

| Si-O Bond Length | ~1.64 Å | mdpi.com |

| Si-O-Si Bond Angle | 145-160° | mdpi.com |

| Si-O Rotational Energy Barrier | ~2.5 kJ/mol | vot.pl |

| Si-O-Si Linearization Energy Barrier | ~1.3 kJ/mol | vot.pl |

Molecular Dynamics Simulations of Molecular Behavior and Interactions

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior and intermolecular interactions of molecules like 1,3-diacetoxytetramethyldisiloxane. While specific MD studies on this compound are not readily found, research on similar functionalized siloxanes and polysiloxanes offers valuable insights. nih.govethz.charxiv.orgacs.orgacs.org

MD simulations of polysiloxanes have revealed details about their chain dynamics, including segmental relaxation and diffusion. nih.gov The flexibility of the Si-O-Si bond angle, as confirmed by quantum chemical calculations, is a key factor in the high mobility of siloxane chains. vot.pl For a relatively small molecule like 1,3-diacetoxytetramethyldisiloxane, MD simulations could predict its conformational flexibility, rotational dynamics of the methyl and acetoxy groups, and its interactions with other molecules in various environments.

Studies on functionalized siloxanes have shown that the nature of the end groups plays a crucial role in their self-assembly behavior. acs.org For example, oligodimethylsiloxanes end-functionalized with hydrogen-bonding groups can phase-separate to form ordered nanostructures. acs.org The acetoxy groups of 1,3-diacetoxytetramethyldisiloxane, with their polar carbonyl moieties, would be expected to significantly influence its intermolecular interactions and potential for self-assembly.

MD simulations employing reactive force fields, such as ReaxFF, can also be used to model the fracture characteristics of siloxane molecules. ethz.chacs.org These studies have investigated the rupture of Si-O and Si-C bonds under mechanical stress, providing insights into the material's failure mechanisms at the molecular level. arxiv.org

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways and the analysis of transition states are crucial for understanding the chemical reactions of 1,3-diacetoxytetramethyldisiloxane. A key reaction for this compound is hydrolysis, where the acetoxy groups and potentially the siloxane bond react with water.

Theoretical studies on the acid-catalyzed hydrolysis of the siloxane bond have shown that the reaction barrier is significantly lowered by the protonation of the siloxane oxygen. acs.org The mechanism involves a nucleophilic attack of water on the silicon atom, assisted by proton transfer. acs.org The presence of silanol (B1196071) (Si-OH) groups can further facilitate this process through intramolecular proton transfer. acs.org

The hydrolysis of the acetoxy groups in 1,3-diacetoxytetramethyldisiloxane would likely proceed through a similar mechanism, involving nucleophilic attack of water on the silicon atom, leading to the displacement of acetic acid. Computational modeling could be used to determine the activation energies for these hydrolysis steps and to investigate the influence of catalysts.

Furthermore, the condensation of the resulting silanol groups to form longer siloxane chains is another important reaction pathway. nih.gov Theoretical studies have investigated the mechanism of acid-catalyzed condensation of silanols, which involves a set of equilibrium reactions. nih.gov The formation of hydrogen-bonded complexes can significantly affect the position of this equilibrium. nih.gov

Prediction of Reactivity, Selectivity, and Stability

Computational chemistry can be employed to predict the reactivity, selectivity, and stability of 1,3-diacetoxytetramethyldisiloxane.

The reactivity of the Si-O-C(O) linkage in the acetoxy group is expected to be higher than that of the Si-O-Si linkage, making the acetoxy groups susceptible to hydrolysis. The reactivity of silanol groups, which would be formed upon hydrolysis, is highly dependent on the steric effects of the surrounding groups. researchgate.net In 1,3-diacetoxytetramethyldisiloxane, the methyl groups adjacent to the silicon atoms would provide some steric hindrance, influencing the rate of both hydrolysis and subsequent condensation reactions.

The stability of the siloxane bond is a key characteristic of this class of compounds. nih.gov However, its stability can be influenced by the chemical environment. For example, in acidic or basic conditions, the Si-O-Si bond can be cleaved. acs.orgnih.gov Theoretical calculations can predict the relative stability of the siloxane bond in 1,3-diacetoxytetramethyldisiloxane compared to other siloxanes and under various conditions.

Selectivity in reactions involving 1,3-diacetoxytetramethyldisiloxane, such as partial hydrolysis, could also be explored through computational methods. For instance, it might be possible to selectively hydrolyze one acetoxy group over the other or to favor hydrolysis of the acetoxy groups over cleavage of the siloxane bond.

Future Research Directions and Unexplored Avenues

Development of Novel Catalytic Systems for 1,3-Diacetoxytetramethyldisiloxane Transformations

The transformation of 1,3-diacetoxytetramethyldisiloxane into more complex siloxane structures is a cornerstone of its utility. While traditional acid and base catalysts are effective, the development of more sophisticated and selective catalytic systems is a key area for future research. The focus is shifting towards catalysts that offer greater control over polymer architecture, reduce side reactions, and operate under milder conditions.

Recent advancements in organosilicon chemistry have highlighted the potential of several new classes of catalysts. Cationic silicon(II) and germanium(II) compounds, for instance, have emerged as highly efficient catalysts for various siloxane coupling reactions, such as the Piers-Rubinsztajn reaction. acs.orgnih.gov These catalysts can facilitate transformations at very low loadings, offering a more sustainable alternative to traditional metal-based catalysts. mdpi.com

Ionic phosphazene bases represent another promising class of catalysts for siloxane polymerization. researchgate.net These catalysts have shown high activity for the condensation of silanols, a key step in the polymerization of siloxanes derived from the hydrolysis of 1,3-diacetoxytetramethyldisiloxane. researchgate.net Their high efficiency allows for very low catalyst concentrations, which can simplify polymer purification. researchgate.net

Furthermore, azaphosphatrane materials are being explored as catalysts for both ring-opening polymerization of cyclosiloxanes and condensation curing. researchgate.net These catalysts can be effective at lower temperatures and can be decomposed by heating after the reaction is complete, offering a "self-destructing" catalyst system that eliminates the need for removal from the final product. researchgate.net

Future research in this area should focus on the design and synthesis of catalysts that are tailored for the specific reactivity of the acetoxy groups in 1,3-diacetoxytetramethyldisiloxane. This includes the development of catalysts that can selectively promote condensation reactions while minimizing undesirable side reactions. The exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture, is also a critical area of investigation for improving the sustainability and cost-effectiveness of siloxane production.

Table 1: Emerging Catalytic Systems for Siloxane Transformations

| Catalyst Class | Example | Key Advantages | Potential Application for 1,3-Diacetoxytetramethyldisiloxane |

| Cationic Si(II)/Ge(II) Compounds | [Cp*Si]+ | High efficiency at low loadings, non-metallic. mdpi.com | Controlled polymerization and block copolymer synthesis. |

| Ionic Phosphazene Bases | A+B- where A+ is a phosphazene cation | Very powerful, effective at low concentrations. researchgate.net | Bulk polymerization of hydrolyzed 1,3-diacetoxytetramethyldisiloxane. |

| Azaphosphatrane Materials | Proazaphosphatranes | Effective at lower temperatures, can be thermally decomposed. researchgate.net | Condensation cure systems and synthesis of functional siloxane oligomers. |

Exploration of New Derivatization Strategies and Functional Group Introductions

The two acetoxy groups in 1,3-diacetoxytetramethyldisiloxane are reactive handles that can be displaced to introduce a wide variety of functional groups. While hydrolysis to the corresponding disiloxanediol is a common transformation, future research should focus on direct derivatization strategies that bypass the diol intermediate, offering more efficient and atom-economical routes to functionalized siloxanes.

One promising area is the direct reaction of 1,3-diacetoxytetramethyldisiloxane with a range of nucleophiles other than water. For example, reaction with amines could lead to the formation of amido-functionalized siloxanes, which are of interest for applications in textiles and personal care products. researchgate.net Similarly, reaction with alcohols or phenols could yield alkoxy- or aryloxy-terminated siloxane oligomers with tailored properties.

The introduction of vinyl groups is of particular importance for creating crosslinkable silicone polymers. Research into the direct conversion of the acetoxy groups to vinyl groups, or the development of efficient one-pot procedures starting from 1,3-diacetoxytetramethyldisiloxane, would be highly valuable. Current methods often involve the co-polycondensation of different silane (B1218182) monomers, and a more direct route from a readily available starting material like 1,3-diacetoxytetramethyldisiloxane would be a significant advancement. nih.govresearchgate.net

Furthermore, the development of derivatization reagents specifically designed to react with the Si-OAc bond under mild conditions would open up new possibilities for creating complex siloxane architectures. This could include reagents that introduce protected functional groups that can be deprotected in a subsequent step, allowing for the synthesis of well-defined, multifunctional siloxanes.

Table 2: Potential Derivatization Reactions of 1,3-Diacetoxytetramethyldisiloxane

| Reactant | Functional Group Introduced | Potential Product | Application Area |

| Primary/Secondary Amines | Amido | Amido-terminated disiloxane (B77578) | Surfactants, coatings, personal care |

| Alcohols/Phenols | Alkoxy/Aryloxy | Alkoxy/Aryloxy-terminated disiloxane | Lubricants, hydraulic fluids, additives |

| Vinyl-functional Grignard Reagents | Vinyl | 1,3-Divinyltetramethyldisiloxane | Crosslinking agent for silicone elastomers |

| Functionalized Silyl (B83357) Chlorides | Silyl | Extended siloxane chains with specific functionalities | Block copolymers, functional fluids |

Advanced Material Design Incorporating 1,3-Diacetoxytetramethyldisiloxane as a Versatile Building Block

The ability to precisely control the structure and functionality of siloxane polymers is crucial for the development of advanced materials with tailored properties. 1,3-Diacetoxytetramethyldisiloxane, as a small, well-defined building block, is an ideal starting point for the bottom-up synthesis of complex siloxane architectures.

Future research should focus on utilizing 1,3-diacetoxytetramethyldisiloxane in the synthesis of discrete and sequence-specific oligosiloxanes. By carefully controlling the reaction conditions and stoichiometry, it should be possible to build up longer siloxane chains with a defined sequence of different siloxane units. This level of control is essential for creating materials with precisely tuned thermal, mechanical, and optical properties.

The incorporation of 1,3-diacetoxytetramethyldisiloxane into hybrid organic-inorganic materials is another exciting avenue. The acetoxy groups can be used to anchor the disiloxane unit to organic polymers or other inorganic frameworks, creating materials that combine the properties of both components. For example, it could be used to create novel coatings, membranes, or nanocomposites with enhanced thermal stability, chemical resistance, and mechanical strength.

Furthermore, the use of 1,3-diacetoxytetramethyldisiloxane in the synthesis of well-defined network polymers is an area with significant potential. By controlling the hydrolysis and condensation of this difunctional monomer, it is possible to create highly crosslinked materials with tailored pore sizes and surface properties. These materials could find applications in areas such as catalysis, separation, and drug delivery.

Deeper Computational Insights into Complex Siloxane Reaction Networks

The reaction of 1,3-diacetoxytetramethyldisiloxane, particularly its hydrolysis and subsequent condensation, involves a complex network of competing and sequential reactions. A deeper understanding of these reaction networks at the molecular level is essential for optimizing reaction conditions and controlling the structure of the final products.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating reaction mechanisms and predicting the kinetics and thermodynamics of complex chemical processes. nih.gov Future research should focus on applying these methods to the reaction networks of 1,3-diacetoxytetramethyldisiloxane.

Specifically, computational studies could be used to:

Elucidate the detailed mechanism of hydrolysis and condensation: This includes identifying the key intermediates and transition states, and determining the role of catalysts in promoting these reactions.

Predict the relative rates of competing reactions: For example, the competition between intramolecular cyclization and intermolecular chain extension is a critical factor in determining the molecular weight distribution of the resulting polysiloxanes.

Simulate the growth of polymer chains: This would allow for a better understanding of how reaction conditions influence the final polymer architecture, including branching and crosslinking.

Design new catalysts: Computational screening could be used to identify promising new catalyst structures with enhanced activity and selectivity for specific transformations of 1,3-diacetoxytetramethyldisiloxane.

By combining computational modeling with experimental studies, it will be possible to gain a much deeper understanding of the complex chemistry of 1,3-diacetoxytetramethyldisiloxane and to accelerate the development of new materials based on this versatile building block.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1,3-Diacetoxytetramethyldisiloxane, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves hydrolysis of dichlorosilane precursors (e.g., 1,3-dichlorotetramethyldisiloxane) followed by acetylation using acetic anhydride. Optimize conditions by:

- Controlling stoichiometry (e.g., molar ratios of acetic anhydride to silanol intermediates) to minimize side reactions.

- Maintaining low temperatures (0–5°C) during hydrolysis to prevent uncontrolled exothermic reactions .

- Using anhydrous solvents (e.g., THF or diethyl ether) to avoid moisture-induced side products.

Q. Which spectroscopic techniques are most reliable for structural confirmation and purity assessment?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR identifies methyl and acetoxy protons (δ 0.1–0.3 ppm for Si-CH₃; δ 2.0–2.2 ppm for acetate).

- ²⁹Si NMR confirms siloxane connectivity (δ -10 to -20 ppm for Si-O-Si).

- IR Spectroscopy : Key peaks at ~1250 cm⁻¹ (Si-CH₃) and ~1740 cm⁻¹ (C=O stretch of acetate).

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 282.5568) .

Q. What safety protocols are critical during laboratory handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use N95 masks in poorly ventilated areas.

- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Avoid contact with moisture or strong oxidizers .

Advanced Research Questions

Q. How does the thermal stability of 1,3-Diacetoxytetramethyldisiloxane compare to analogs like 1,3-divinyltetramethyldisiloxane?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures. Acetoxy derivatives typically degrade at lower temperatures (~150–200°C) due to labile acetate groups, while vinyl-substituted analogs exhibit higher stability (~250–300°C) .

- Differential Scanning Calorimetry (DSC) : Monitor endothermic/exothermic transitions to identify phase changes or crosslinking behavior.

Q. What computational approaches predict the reactivity of 1,3-Diacetoxytetramethyldisiloxane in cross-coupling reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Model transition states for reactions (e.g., nucleophilic substitution at silicon). Use basis sets like 6-31G(d) for geometry optimization.

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics. Validate predictions with experimental kinetic studies (e.g., monitoring acetate displacement via GC-MS) .

Q. How should researchers resolve contradictions in reported physical properties (e.g., density, vapor pressure)?

- Methodological Answer :

- Cross-Validation : Replicate measurements using multiple techniques (e.g., gas pycnometry for density vs. computational predictions).

- Purity Assessment : Use HPLC or GC to verify sample integrity. Contradictions often arise from impurities or measurement artifacts (e.g., temperature calibration errors in vapor pressure studies) .

Q. What role do substituents (e.g., acetoxy vs. trimethoxy) play in modulating siloxane reactivity for polymer applications?

- Methodological Answer :

- Hydrolysis Kinetics : Acetoxy groups hydrolyze faster than methoxy groups due to better leaving-group ability. Monitor via pH-stat titration or ¹H NMR.

- Crosslinking Efficiency : Compare gelation times in silicone elastomers. Acetoxy-functionalized siloxanes act as faster-curing precursors compared to methoxy analogs .

Data Contradiction Analysis

- Example : Discrepancies in density measurements (e.g., 822.67 kg/m³ at 283.15 K vs. 778.04 kg/m³ at 328.15 K in ) may arise from experimental conditions (e.g., solvent interactions, calibration standards). Always report temperature, pressure, and solvent context .

- Resolution : Use standardized protocols (e.g., ASTM D4052 for density) and cross-reference with computational models (e.g., molecular volume calculations via Gaussian) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.